7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound with the CAS Number: 1198475-25-0 and a linear formula of C9H5F3N4O . It has a molecular weight of 242.16 .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, in one study, a SAr type reaction was achieved by first activating the C-O bond of the lactam function with PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate), followed by the addition of amine or thiol giving monosubstituted derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C9H5F3N4O/c1-4-5(3-13)8-14-6(9(10,11)12)2-7(17)16(8)15-4/h2,14H,1H3 . This indicates that the compound contains a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis
The chemical reactions involving this compound are still a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 302 - 304°C .Scientific Research Applications
Anticancer Activity
Pyrimidine derivatives have been extensively studied for their anticancer properties. They are known to exhibit excellent activity against various cancer cell lines and can induce cell death through apoptosis by inhibiting enzymes like CDK (cyclin-dependent kinase). The presence of pyrimidine in DNA and RNA structures contributes to its widespread therapeutic applications, including 5-halogenated derivatives which were among the first analogs tested for biological activity .
Photobleaching Performance
Pyrazolo[1,5-a]pyrimidine derivatives have shown potential in photobleaching applications. After continuous excitation, these compounds demonstrate a significant decrease in fluorescence intensities, indicating good photobleaching performance which is comparable to commercial probes .
Inhibitory Activity Against Cancer Cells
Compounds with pyrazolo[1,5-a]pyrimidine structure have been discovered to show significant inhibitory activity against cancer cells. Some compounds have demonstrated superior cytotoxic activities against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values indicating their potency compared to control drugs like sorafenib .
Chemical Research and Synthesis
Pyrazolo[1,5-a]pyrimidine derivatives are available for scientific research and synthesis of related compounds. These derivatives can be used as building blocks or intermediates in the synthesis of more complex molecules with potential biological activities .
Safety And Hazards
properties
IUPAC Name |
2-methyl-7-oxo-5-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N4O/c1-4-5(3-13)8-14-6(9(10,11)12)2-7(17)16(8)15-4/h2,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTDWJAVHBJLRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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